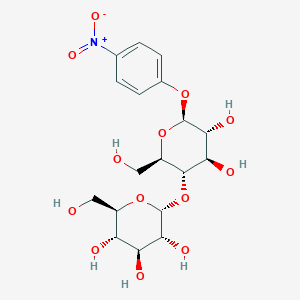
4-Nitrophenyl-beta-D-maltopyranoside
Übersicht
Beschreibung
4-Nitrophenyl-beta-D-maltopyranoside is a substrate for the amyloglucosidase enzyme . It releases a chromogenic end product, p-nitrophenol, which can be measured colorimetrically at 410 nm . It is a chromogenic substrate for β-maltosidase .
Synthesis Analysis
While specific synthesis methods for 4-Nitrophenyl-beta-D-maltopyranoside were not found, there are references to the synthesis of similar compounds . For a detailed synthesis process, it’s recommended to refer to the relevant scientific literature.Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl-beta-D-maltopyranoside is C18H25NO13 . Its molecular weight is 463.4 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
While specific chemical reactions involving 4-Nitrophenyl-beta-D-maltopyranoside were not found, it’s known that it’s a substrate for the amyloglucosidase enzyme . For detailed chemical reaction analysis, it’s recommended to refer to the relevant scientific literature.Physical And Chemical Properties Analysis
4-Nitrophenyl-beta-D-maltopyranoside is a white to off-white crystalline powder . It yields a yellow solution upon cleavage . It has a molecular weight of 463.40 g/mol .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Application
4-Nitrophenyl-beta-D-maltopyranoside has been used in enzymatic syntheses and applications. For example, Puchart and Biely (2007) described its use in the preparation of chromogenic substrates for endo-beta-1,4-xylanases. This process involved a self-transfer reaction catalyzed by beta-xylosidases from different sources, providing a means to quantify endo-beta-1,4-xylanase activity (Puchart & Biely, 2007).
NMR Approach in Gene Therapy
In gene therapy research, 4-Nitrophenyl-beta-D-maltopyranoside derivatives have shown potential. Cui et al. (2004) developed a novel NMR-sensitive molecule, 4-Fluoro-2-nitrophenyl-beta-D-galactopyranoside (PFONPG), that responds to beta-galactosidase, a product of the lacZ gene. This molecule facilitates noninvasive assaying of gene expression, offering insights into the success of transfection in gene therapy (Cui et al., 2004).
Diagnostic Application
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside, a related compound, was synthesized and characterized for its application in diagnostics. Hwang and Scott (1993) highlighted its utility in enzyme immunoassays, particularly for enhancing sensitivity in assays for beta-galactosidase (Hwang & Scott, 1993).
Enzyme-coupled Assays
In biochemical studies, 4-Nitrophenyl-beta-D-maltopyranoside derivatives have been used for enzyme-coupled assays. Biely et al. (2004) tested its monoacetates as substrates for beta-xylosidase and various microbial carbohydrate esterases. This method allowed for the examination of positional specificity of these enzymes, crucial for understanding the structure-function relationship among carbohydrate esterases (Biely et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl-beta-D-maltopyranoside is the amyloglucosidase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates, specifically maltose, into glucose.
Mode of Action
4-Nitrophenyl-beta-D-maltopyranoside acts as a substrate for the amyloglucosidase enzyme . The enzyme cleaves the compound, resulting in the release of a chromogenic end product, p-nitrophenol .
Pharmacokinetics
Its solubility in water (1960-2040 mg/mL) suggests that it may be readily absorbed and distributed in the body .
Result of Action
The action of the amyloglucosidase enzyme on 4-Nitrophenyl-beta-D-maltopyranoside results in the release of p-nitrophenol . This compound is chromogenic, meaning it can be detected colorimetrically, making 4-Nitrophenyl-beta-D-maltopyranoside useful in biochemical assays to measure the activity of the amyloglucosidase enzyme.
Action Environment
The action of 4-Nitrophenyl-beta-D-maltopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of the amyloglucosidase enzyme. The compound should be stored at -20°C and protected from light to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-YMJSIHPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl-beta-D-maltopyranoside | |
CAS RN |
56846-39-0 | |
| Record name | 4-Nitrophenyl-beta-D-maltopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)
![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)




